

Spectroscopic analysis of propylene sulfite (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Propylene sulfite

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Spectroscopic Analysis of Propylene Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **propylene sulfite** (4-methyl-1,3,2-dioxathiolane 2-oxide) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for the characterization and identification of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **propylene sulfite**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.85	m	CH
~4.20	t	CH ₂ (axial)
~3.60	dd	CH ₂ (equatorial)
~1.50	d	CH ₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~75.0	CH
~70.0	CH ₂
~20.0	CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2990 - 2850	Medium to Strong	C-H stretch (alkane)
~1200	Strong	S=O stretch (sulfite)
~1050	Strong	C-O stretch

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
122	Low	[M] ⁺ (Molecular Ion)
92	High	[M - CH ₂ O] ⁺
43	High (Base Peak)	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
30	High	[CH ₂ O] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **propylene sulfite** is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

- ^1H NMR: Spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse width of 90 degrees.
- ^{13}C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like **propylene sulfite**, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is collected. The spectrum is typically recorded over the mid-infrared range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation: The **propylene sulfite** sample is introduced into the mass spectrometer, typically via a direct insertion probe for a pure sample or through a gas chromatograph (GC-MS) for mixture analysis.

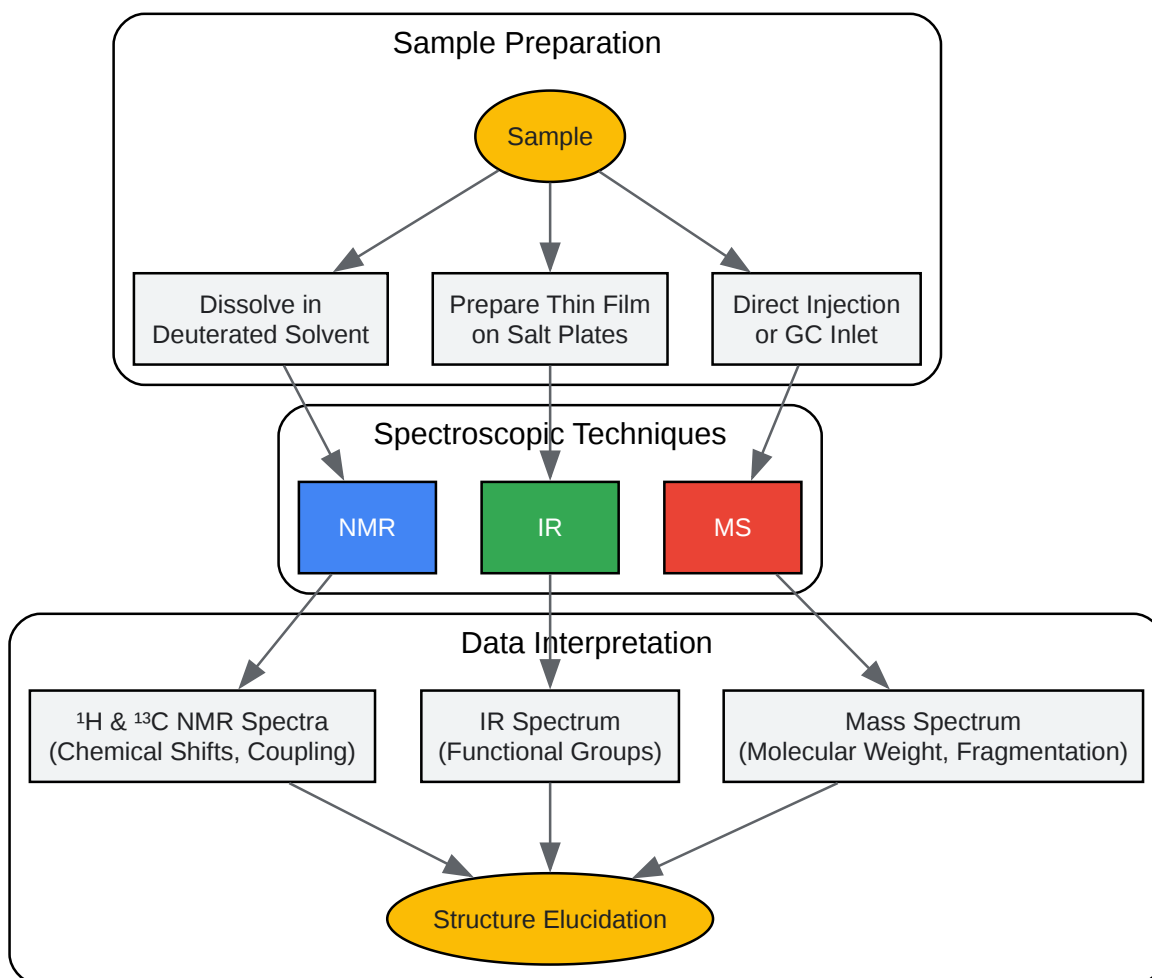
Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the analysis of small organic molecules.

Data Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualized Data and Pathways

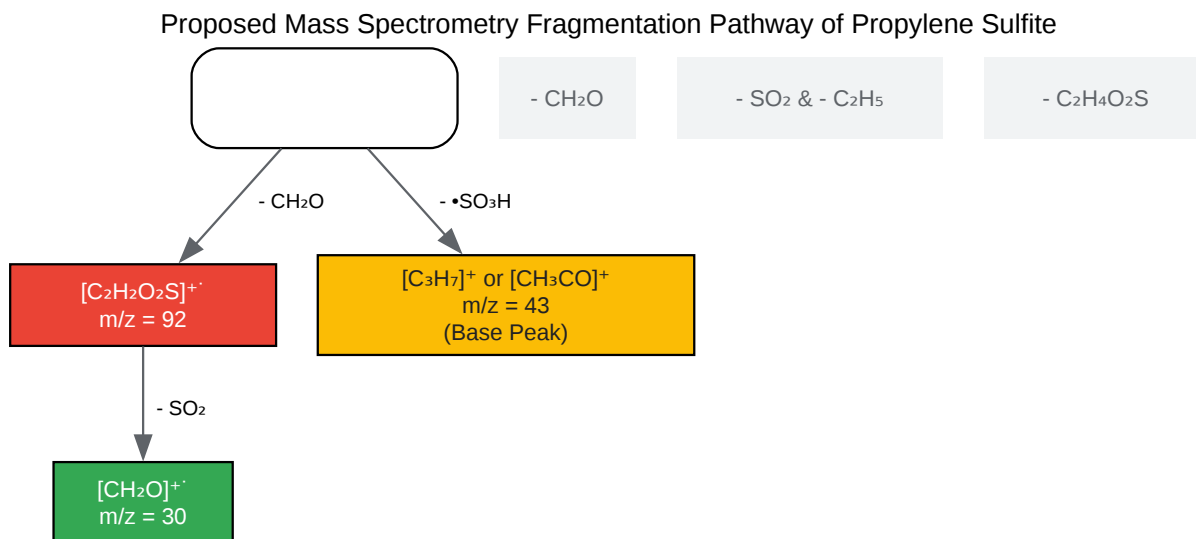
The following diagrams, generated using Graphviz, illustrate key workflows and molecular pathways.

Spectroscopic Analysis Workflow for Propylene Sulfite



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Caption: Workflow for the spectroscopic analysis of **propylene sulfite**.



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Caption: Proposed fragmentation of **propylene sulfite** in Mass Spectrometry.

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